![molecular formula C10H17F2NO B1482347 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol CAS No. 2098093-22-0](/img/structure/B1482347.png)
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol
Overview
Description
Scientific Research Applications
Two-Photon Fluorescent Probing for Biological Cu2+ Detection
The compound has been utilized in the development of a two-photon fluorescent probe for the detection of physiological copper (Cu2+), which is crucial for monitoring biological metabolism . The probe exhibits high selectivity and sensitivity for Cu2+ sensing and can switch fluorescence “off” and “on” with the addition of EDTA. This application is significant in biological systems for tracking Cu2+ in the cellular endoplasmic reticulum through two-photon fluorescence imaging.
Conformational Switches in siRNA Activity
Modifications of oligonucleotides with 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol derivatives have been linked to conformational switches that affect small interfering RNA (siRNA) activity . These modifications can enhance the delivery, stability, efficacy, and specificity of siRNA, which is an attractive method for gene silencing by blocking the expression of deleterious genes.
Pharmaceutical Testing
This compound is available for purchase as a high-quality reference standard used in pharmaceutical testing . It ensures accurate results in the development and quality control of pharmaceutical products.
Development of Novel Schiff Base Derivatives
The compound has been used in the synthesis of novel Schiff base derivatives with remarkable two-photon activity, which are investigated for their potential applications in various biological and chemical sensors .
Exploration of RNase H and RISC Complex Substrate Specificity
The compound is part of ongoing research programs to probe the substrate specificity of RNase H and the RNA-induced silencing complex (RISC), which are key components in the mechanism of action of antisense and siRNA therapeutics .
properties
IUPAC Name |
2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)3-1-2-8-6-13(4-5-14)7-9(8)10/h8-9,14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBYQYZZIERST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.